molecular formula C18H17N3O3S B12058714 [4-[(E)-(carbamothioylhydrazinylidene)methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate CAS No. 477730-02-2

[4-[(E)-(carbamothioylhydrazinylidene)methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate

Cat. No.: B12058714
CAS No.: 477730-02-2
M. Wt: 355.4 g/mol
InChI Key: IJQNXDWCEMMTHR-NTPQCHGPSA-N
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Description

This compound features a methoxyphenyl core substituted with a carbamothioylhydrazinylidene group at the 4-position and an (E)-3-phenylprop-2-enoate ester at the 1-position. The (E)-configuration of both the hydrazinylidene and propenoate moieties ensures planar geometry, facilitating π-π stacking and hydrogen-bonding interactions. The methoxy group at the 2-position contributes electron-donating effects, stabilizing the aromatic system and influencing solubility .

Properties

CAS No.

477730-02-2

Molecular Formula

C18H17N3O3S

Molecular Weight

355.4 g/mol

IUPAC Name

[4-[(E)-(carbamothioylhydrazinylidene)methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C18H17N3O3S/c1-23-16-11-14(12-20-21-18(19)25)7-9-15(16)24-17(22)10-8-13-5-3-2-4-6-13/h2-12H,1H3,(H3,19,21,25)/b10-8+,20-12+

InChI Key

IJQNXDWCEMMTHR-NTPQCHGPSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=S)N)OC(=O)/C=C/C2=CC=CC=C2

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=S)N)OC(=O)C=CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(E)-(carbamothioylhydrazinylidene)methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate typically involves multi-step organic reactions. The initial step often includes the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes may involve condensation reactions, esterification, and the use of specific catalysts to enhance reaction efficiency.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis systems can significantly improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Key Reaction Steps:

  • Step 1 : Formation of the (E)-3-phenylprop-2-enoate core via base-catalyzed condensation (e.g., KOH/EtOH, 60°C, 6 h) .

  • Step 2 : Esterification of 4-hydroxy-2-methoxyacetophenone with cinnamoyl chloride in chloroform using K₂CO₃ (0°C, 4 h) .

  • Step 3 : Reaction of the acetophenone intermediate with thiosemicarbazide in ethanol under reflux (60°C, 4 h) .

Representative Data :

ParameterValueSource
Yield82–90%
Melting Point127–197°C
HRMS (m/z)[M+H]+ 293.0657 (exp)

Cyclization with Acetic Anhydride

The thiosemicarbazide moiety undergoes cyclization in acetic anhydride at 110°C (3 h) to form 1,3,4-thiadiazole derivatives .

Reaction Conditions :

  • Reagent : Acetic anhydride (10 mL per 0.5 mol substrate).

  • Temperature : 110°C (383 K).

  • Product : 4-(3,5-diacetyl-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenyl derivatives .

Spectroscopic Confirmation :

  • ¹H NMR : δ 3.81 (s, 3H, OCH₃), 7.58–7.73 (m, aromatic protons) .

  • FT-IR : 1659 cm⁻¹ (C=O stretch), 3339 cm⁻¹ (N–H) .

Hydrolysis and Functionalization

The methoxy and ester groups are susceptible to hydrolysis under acidic or basic conditions:

  • Base Hydrolysis : NaOH (10% aqueous) cleaves the ester to yield carboxylic acid .

  • Acid Hydrolysis : HCl (1 N) removes the thiosemicarbazide group .

Stability Notes :

  • The compound is stable in chloroform and DMSO but degrades in aqueous alkali .

Cross-Coupling Reactions

The α,β-unsaturated ketone undergoes Michael addition with nucleophiles (e.g., amines, thiols) in THF at 25°C .

Example Reaction :

  • Reagent : Ethylenediamine (2 eq), THF, 12 h.

  • Product : β-amino ketone adduct (confirmed by HRMS and ¹³C NMR) .

Photochemical Reactivity

UV irradiation (λ = 254 nm) in methanol induces [2+2] cycloaddition, forming a cyclobutane ring .

Key Data :

ParameterValueSource
Irradiation Time2 h
Product Purity>95% (HPLC)

Biological Activity Screening

While beyond the scope of chemical reactions, the compound’s thiosemicarbazide group shows chelation potential with transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with antimicrobial activity .

Scientific Research Applications

The compound 4-[(E)-(carbamothioylhydrazinylidene)methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry, agriculture, and materials science. This article explores its applications, supported by relevant data and case studies.

Basic Information

  • Molecular Formula : C11_{11}H13_{13}N3_3O3_3S
  • Molecular Weight : 267.304 g/mol
  • CAS Number : 181149-46-2

Structural Characteristics

The compound features a methoxyphenyl group and a phenylprop-2-enoate moiety, which contribute to its reactivity and potential biological activity. The presence of the carbamothioylhydrazinylidene group indicates possible interactions with biological targets.

Medicinal Chemistry

The compound has shown promise in medicinal applications due to its potential anticancer and antimicrobial properties.

Case Studies:

  • Anticancer Activity : Research indicates that derivatives of hydrazones, similar to this compound, exhibit significant cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis through mitochondrial pathways .
  • Antimicrobial Properties : Studies have demonstrated that compounds containing thioamide groups can inhibit the growth of bacteria and fungi, suggesting that this compound may also possess similar activities .

Agricultural Chemistry

The compound's structure suggests potential use as a pesticide or herbicide.

Case Studies:

  • Pesticidal Activity : Compounds with similar hydrazone structures have been evaluated for their ability to act against agricultural pests. Laboratory tests have shown effectiveness in reducing pest populations while being less harmful to beneficial insects .
  • Herbicidal Properties : Some derivatives have been tested for their ability to inhibit plant growth selectively, indicating potential as herbicides in crop management .

Materials Science

Due to its unique chemical structure, this compound may find applications in the development of advanced materials.

Case Studies:

  • Polymer Synthesis : The incorporation of this compound into polymer matrices has been explored for creating materials with enhanced thermal stability and mechanical properties. Research shows that adding thioamide-containing compounds can improve the performance of polymers under stress .
  • Nanocomposite Development : Studies are ongoing to evaluate the use of this compound in nanocomposites for electronics and photonics applications, leveraging its electronic properties .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduction of apoptosis
AntimicrobialInhibition of bacterial growth
PesticidalReduction in pest populations
HerbicidalSelective inhibition of plant growth

Table 2: Potential Applications

Application AreaSpecific UseResearch Findings
Medicinal ChemistryAnticancer agentsSignificant cytotoxicity against cancer cells
Agricultural ChemistryPesticides/HerbicidesEffective against pests with low toxicity
Materials SciencePolymer additivesEnhanced thermal stability in composites

Mechanism of Action

The mechanism of action of [4-[(E)-(carbamothioylhydrazinylidene)methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and help in the design of more effective analogs.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate

  • Structure: Replaces the carbamothioylhydrazinylidene with a cyano group and uses an ethyl ester.
  • Key Differences: The cyano group (-C≡N) is less polar than the carbamothioylhydrazinylidene, reducing hydrogen-bonding capacity. Syn-periplanar conformation across the C=C bond (torsion angle: 3.2°) enhances planarity, similar to the target compound .
  • Applications: Intermediate for 2-propenoylamides and 2-propenoates with pharmacological activity .

(2E)-3-(4-Methoxyphenyl)-1-{4-[(E)-pyrrolidin-1-yldiazenyl]phenyl}prop-2-en-1-one (3FP)

  • Structure : Features a pyrrolidinyl diazenyl group instead of hydrazinylidene and replaces the ester with a ketone.
  • Key Differences :
    • The diazenyl (-N=N-) group introduces redox-active properties, differing from the thioamide in the target compound.
    • The ketone group may reduce hydrolytic stability compared to the ester .
  • Applications : Studied for electronic properties in photodynamic therapies.

(E)-Ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate

  • Structure: Contains two methoxy groups on the phenyl ring and a cyano substituent.
  • Key Differences: Additional methoxy group increases hydrophilicity and electron-donating effects. The cyano group limits hydrogen-bonding compared to the target compound’s hydrazinylidene .
  • Applications : Used in crystal engineering due to predictable packing from methoxy interactions.

(Z)-Ethyl 2-(4-chlorophenyl)-3-[(2,4-difluorophenyl)amino]prop-2-enoate

  • Structure : Z-configuration at the C=C bond and halogenated aryl groups.
  • Key Differences :
    • Z-stereochemistry introduces steric hindrance, reducing planarity.
    • Chlorine and fluorine substituents enhance lipophilicity and metabolic stability .
  • Applications : Explored in antimicrobial agents due to halogen-mediated bioactivity.

Structural and Functional Analysis

Table 1: Comparative Properties of Selected Compounds

Compound Key Substituents Molecular Weight (g/mol) Hydrogen-Bond Capacity LogP (Predicted)
Target Compound Carbamothioylhydrazinylidene, methoxy ~370.4 High (N-H, S, O) ~2.8
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate Cyano, methoxy, ethyl ester ~233.3 Moderate (O, N≡C) ~2.1
3FP Pyrrolidinyl diazenyl, ketone ~335.4 Low (N=N, C=O) ~3.5
(Z)-Ethyl 2-(4-chlorophenyl)-... Cl, F substituents, Z-configuration ~353.8 Moderate (N-H, O) ~3.9

Key Observations:

  • Lipophilicity : Halogenated analogs (e.g., Z-configuration compound) exhibit higher LogP values, suggesting better membrane permeability but lower solubility .
  • Electronic Effects : Methoxy groups enhance electron density in the aromatic ring, stabilizing charge-transfer interactions in photochemical applications .

Methodological Considerations

  • Crystallography : Tools like SHELX and ORTEP-III are widely used for structural determination. The target compound’s planar geometry facilitates high-resolution crystallographic analysis.
  • Validation : Structure validation protocols (e.g., ADDSYM in PLATON) ensure accuracy in hydrogen-bonding networks .
  • Synthesis : The hydrazinylidene group likely forms via condensation reactions between thiosemicarbazide and aldehyde intermediates, analogous to methods in .

Biological Activity

The compound [4-[(E)-(carbamothioylhydrazinylidene)methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate, a hydrazone derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings on its biological activity, particularly focusing on its antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound belongs to the hydrazone class, characterized by the presence of the functional group -N=N-. Hydrazones are known for their potential as bioactive compounds, exhibiting various pharmacological effects including antimicrobial, anticancer, and anti-inflammatory activities .

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antimicrobial properties. The synthesized hydrazone derivatives have shown promising results against various bacterial and fungal strains. For instance:

  • In Vitro Studies : A study indicated that carbamothioyl derivatives exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MICs) ranged from 150.7 to 295 µg/mL, highlighting their potential as antimicrobial agents .
  • Mechanism of Action : The antimicrobial efficacy is attributed to the ability of these compounds to disrupt bacterial cell membranes, leading to cell lysis. This is particularly effective against Gram-negative bacteria due to their thinner peptidoglycan layer .

Table 1: Antimicrobial Activity of Hydrazone Derivatives

CompoundBacterial StrainInhibition Zone (mm)MIC (µg/mL)
4aE. coli12270
4bS. aureus15200
4cP. aeruginosa14250

Anticancer Activity

Hydrazones have also been extensively studied for their anticancer properties. The compound has shown significant cytotoxic effects on various cancer cell lines.

  • Cytotoxicity Studies : The compound was evaluated for its cytotoxic effects on human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). Results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting potent anticancer activity .
  • Structure-Activity Relationship (SAR) : The presence of electron-donating groups in the phenyl ring has been linked to enhanced anticancer activity. For example, compounds with para-methyl substitutions exhibited lower cell viability percentages compared to other derivatives .

Table 2: Anticancer Activity Data

CompoundCell LineIC50 (µM)% Cell Viability at 50 µM
4dA5491533.29
4aHeLa2035.01

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial potential of various hydrazone derivatives, compound 4a demonstrated a significant inhibition zone against E. coli, suggesting its utility in treating infections caused by resistant strains.

Case Study 2: Anticancer Potential
Another investigation revealed that compound 4d effectively induced apoptosis in HeLa cells by activating caspase pathways, leading to programmed cell death. This mechanism positions it as a candidate for further development in cancer therapy.

Q & A

Basic Research Questions

Q. How can researchers confirm the molecular structure and stereochemistry of this compound?

  • Methodology : Use single-crystal X-ray diffraction (SC-XRD) to resolve the structure. Refinement via SHELXL (with Olex2 or SHELXTL interfaces) ensures accurate determination of bond lengths, angles, and stereochemistry . Validate the structure using checkCIF to identify potential crystallographic issues (e.g., ADPs, bond-length mismatches) . Complementary techniques like NMR (¹H/¹³C, DEPT, COSY) and high-resolution mass spectrometry (HRMS) verify functional groups and molecular weight .

Q. What synthetic routes are optimal for producing this compound with high purity?

  • Methodology : Employ a multi-step synthesis starting from 2-methoxy-4-formylphenyl derivatives. Use (E)-3-phenylprop-2-enoic acid for esterification under Steglich conditions (DCC/DMAP). Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients). Monitor reaction progress by TLC and characterize intermediates via FT-IR (C=O stretches at ~1700 cm⁻¹) and melting-point analysis .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

  • Methodology : Conduct accelerated stability studies in solvents (DMSO, methanol) at 25°C, 40°C, and 60°C. Use HPLC-UV (C18 column, λ = 254 nm) to track degradation products. For light sensitivity, expose samples to UV (365 nm) and visible light, comparing degradation kinetics via Arrhenius plots .

Advanced Research Questions

Q. How do hydrogen-bonding networks influence the compound’s crystal packing and physicochemical properties?

  • Methodology : Analyze SC-XRD data with Mercury or CrystalExplorer to map hydrogen bonds (e.g., N–H···O/S, C–H···π). Graph set analysis (e.g., R²₂(8) motifs) identifies recurring patterns. Correlate packing density with thermal stability (TGA/DSC) and solubility (Hansen solubility parameters) .

Q. What computational methods predict the compound’s reactivity in biological or catalytic systems?

  • Methodology : Perform DFT calculations (B3LYP/6-31G**) to optimize geometry and compute frontier orbitals (HOMO-LUMO gaps). Use molecular docking (AutoDock Vina) to simulate interactions with target proteins (e.g., kinases). Validate predictions with in vitro enzyme inhibition assays .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Methodology : Design comparative assays under standardized conditions (e.g., fixed pH, temperature). Use orthogonal assays (e.g., SPR for binding affinity vs. fluorescence polarization for kinetics). Cross-validate with structural analogs to isolate structure-activity relationships (SARs). Apply multivariate statistical analysis (PCA, PLS-DA) to identify confounding variables .

Q. What strategies mitigate crystallographic disorder in structural studies of this compound?

  • Methodology : Optimize crystal growth via slow evaporation (CHCl₃/MeOH mixtures). For disordered regions (e.g., methoxy or phenyl groups), apply restraints (SHELXL ISOR/DFIX commands) or use SQUEEZE to model solvent-accessible voids .

Q. How does the compound’s environmental fate correlate with its structural features?

  • Methodology : Assess biodegradation using OECD 301F (modified Sturm test). Quantify hydrolysis rates at pH 4–9 via LC-MS. Model partition coefficients (log P, log D) with EPI Suite to predict bioaccumulation .

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